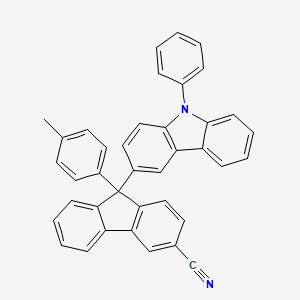
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a unique structure combining a carbazole core with fluorenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach includes:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated fluorenyl compound and a boronic acid derivative of carbazole.
Final Coupling: The attachment of the phenyl group to the carbazole core through another coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Utilizing robotic systems for precise reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can modify the fluorenyl and phenyl substituents.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Modified carbazole derivatives with altered electronic properties.
Reduction Products: Fluorenyl and phenyl derivatives with different functional groups.
Substitution Products: Compounds with various substituents replacing the bromine atom.
Scientific Research Applications
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of OLEDs due to its unique electronic properties.
Biological Probes: As a fluorescent probe in biological imaging and diagnostics.
Material Science: In the creation of novel materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various electronic transitions. The molecular targets include:
Electron Transport Layers: In OLEDs and other devices.
Fluorescent Probes: Interacting with biological molecules to emit fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Carbazol-9-yl)-9-phenyl-9H-fluorene: Lacks the bromine and p-tolyl substituents.
3-(3-Bromo-9H-fluoren-9-yl)-9-phenyl-9H-carbazole: Similar structure but without the p-tolyl group.
Uniqueness
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is unique due to the combination of bromine, p-tolyl, and phenyl substituents, which confer distinct electronic and optical properties, making it particularly valuable in optoelectronic applications.
Properties
Molecular Formula |
C39H26N2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile |
InChI |
InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3 |
InChI Key |
SGGKKAZRMDKLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


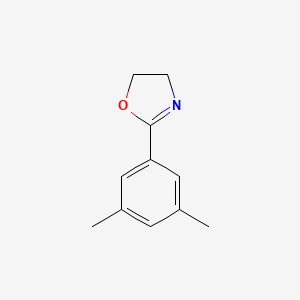
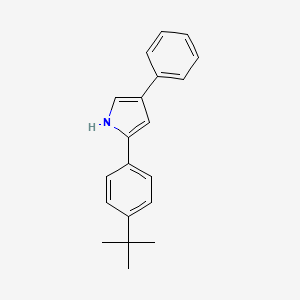
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
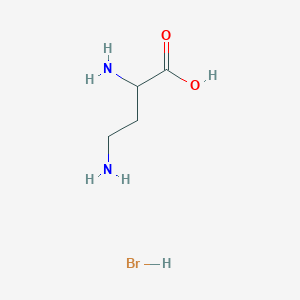
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)

![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
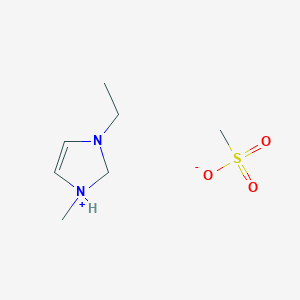
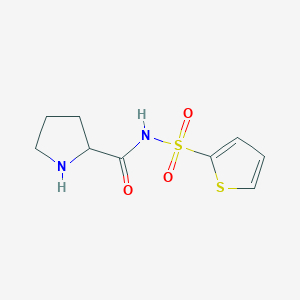
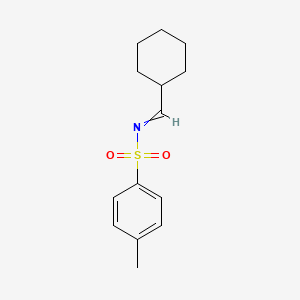

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
